molecular formula C12H16O2 B15114709 4-(Benzyloxy)oxane

4-(Benzyloxy)oxane

Cat. No.: B15114709
M. Wt: 192.25 g/mol
InChI Key: GXFJIMLHHUKQJI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)oxane is an organic compound with the molecular formula C13H16O4 It is a derivative of oxane, where a benzyloxy group is attached to the fourth carbon atom of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)oxane typically involves the reaction of oxane derivatives with benzyl alcohol under specific conditions. One common method is the Williamson ether synthesis, where the oxane derivative is reacted with benzyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)oxane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)oxane-4-carboxylic acid
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-phenylmethoxyoxane

InChI

InChI=1S/C12H16O2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12H,6-10H2

InChI Key

GXFJIMLHHUKQJI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCC2=CC=CC=C2

Origin of Product

United States

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